molecular formula C12H12N4O4 B11163069 methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate

methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate

Cat. No.: B11163069
M. Wt: 276.25 g/mol
InChI Key: SKFJPHOMPVXALB-UHFFFAOYSA-N
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Description

Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate is a chemical compound with the molecular formula C10H9N3O3 It is known for its unique structure, which includes a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetate
  • 4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate

Uniqueness

Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate is unique due to its specific structure, which includes both a benzotriazinone moiety and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

methyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetate

InChI

InChI=1S/C12H12N4O4/c1-20-11(18)6-13-10(17)7-16-12(19)8-4-2-3-5-9(8)14-15-16/h2-5H,6-7H2,1H3,(H,13,17)

InChI Key

SKFJPHOMPVXALB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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